molecular formula C9H19N5O4 B8103634 N3-PEG3-Propanehydrazide

N3-PEG3-Propanehydrazide

Cat. No.: B8103634
M. Wt: 261.28 g/mol
InChI Key: GIZMQQLIIKORMJ-UHFFFAOYSA-N
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Description

N3-PEG3-Propanehydrazide is a compound that belongs to the class of polyethylene glycol (PEG) based linkers. It is primarily used in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to degrade specific proteins within cells. This compound is also a reagent in click chemistry, containing an azide group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing alkyne groups .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N3-PEG3-Propanehydrazide typically involves the reaction of a PEG-based precursor with an azide-containing reagent. The process can be summarized as follows:

    Starting Material: A PEG-based compound with terminal hydroxyl groups.

    Activation: The hydroxyl groups are activated using a suitable activating agent such as tosyl chloride or mesyl chloride.

    Azidation: The activated PEG compound is then reacted with sodium azide to introduce the azide groups.

    Hydrazide Formation: The azide-terminated PEG is further reacted with hydrazine to form the final this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: N3-PEG3-Propanehydrazide undergoes several types of chemical reactions, including:

    Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the azide group reacting with an alkyne group in the presence of a copper catalyst to form a triazole ring.

    Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs without a catalyst and involves the azide group reacting with strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).

Common Reagents and Conditions:

    CuAAC: Copper sulfate and sodium ascorbate are commonly used as the catalyst system.

    SPAAC: No catalyst is required, but the reaction is typically carried out in aqueous or organic solvents.

Major Products:

Scientific Research Applications

N3-PEG3-Propanehydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N3-PEG3-Propanehydrazide involves its role as a linker in PROTACs. PROTACs function by bringing together a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The azide group in this compound allows it to undergo click chemistry reactions, facilitating the attachment of various functional groups and enhancing the versatility of PROTACs .

Comparison with Similar Compounds

N3-PEG3-Propanehydrazide can be compared with other PEG-based linkers such as:

    N3-PEG4-Propanehydrazide: Similar structure but with an additional ethylene glycol unit, providing increased flexibility.

    N3-PEG2-Propanehydrazide: Shorter PEG chain, resulting in a more rigid structure.

    Azido-PEG3-Hydrazide: Another name for this compound, emphasizing its azide and hydrazide functional groups.

Uniqueness: this compound is unique due to its optimal PEG chain length, which provides a balance between flexibility and rigidity, making it suitable for a wide range of applications in PROTAC synthesis and click chemistry .

Properties

IUPAC Name

3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]propanehydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N5O4/c10-13-9(15)1-3-16-5-7-18-8-6-17-4-2-12-14-11/h1-8,10H2,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIZMQQLIIKORMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCN=[N+]=[N-])C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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